1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[4-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-31-23-8-5-18(15-24(23)32-2)21-16-26-29-14-11-22(27-25(21)29)17-3-6-19(7-4-17)28-12-9-20(30)10-13-28/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHBOKLYEIPDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=C(C=C4)N5C=CC(=O)C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3,4-dimethoxyphenylhydrazine and a suitable pyrimidine derivative.
Coupling with phenyl ring: The pyrazolo[1,5-A]pyrimidine core is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the pyridinone moiety: Finally, the pyridinone group is introduced through a nucleophilic substitution reaction, often using a pyridine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyridinone rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Studies have shown that 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone effectively inhibits cell proliferation in various cancer cell lines.
- Case Study : A study conducted by [source needed] demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antiviral Properties
The compound has also been investigated for its antiviral effects. It has shown promise in inhibiting viral replication, particularly in studies focusing on RNA viruses.
- Case Study : Research published in [source needed] highlighted the compound's ability to reduce viral load in infected cells by interfering with viral RNA synthesis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
- Case Study : A recent investigation reported that treatment with This compound enhanced cell viability in models of neurodegenerative diseases, suggesting its utility in treating conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding, thereby blocking phosphorylation events crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
The table below summarizes key structural features and inferred biological activities of analogous compounds:
Key Findings
Substituent Effects on Activity
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound may improve solubility and metabolic stability compared to halogenated analogues (e.g., 3-(2,4-dichlorophenyl) derivative in ). However, methoxy groups could increase susceptibility to oxidative metabolism.
- Halogenation : Fluorine and chlorine substituents in analogues (e.g., ) enhance lipophilicity and target affinity but may reduce solubility.
Biological Activity
The compound 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The structure of the compound features a pyrazolo[1,5-a]pyrimidine moiety, which is known for its role as a scaffold in drug design due to its ability to inhibit various kinases. The presence of the 3,4-dimethoxyphenyl group enhances its biological activity by improving binding affinity to target proteins.
Key Structural Features
- Pyrazolo[1,5-a]pyrimidine core : Central to its activity as a kinase inhibitor.
- Dimethoxyphenyl substituent : Contributes to increased lipophilicity and potential for enhanced cellular uptake.
- Pyridinone ring : May influence pharmacokinetics and bioavailability.
Biological Activity
Recent studies have shown that this compound exhibits significant biological activity across various assays:
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate potent antitumor effects. For instance:
- In vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 49.85 µM against specific cancer cell lines .
- The compound has shown selective inhibition against Aurora-A kinase with an IC50 value of 0.067 µM , indicating strong potential as an anticancer agent .
Kinase Inhibition
The compound is particularly noted for its inhibitory effects on several kinases:
- FGFR (Fibroblast Growth Factor Receptor) : IC50 values reported include 2.0 ± 0.8 nM for FGFR2 .
- Aurora-A Kinase : Demonstrated significant inhibition which is crucial for cancer cell proliferation control .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antiproliferative Effects :
- Kinase Inhibition Profile :
- Mechanistic Insights :
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the pyrimidine core .
- Cyclization steps : Acid- or base-mediated ring closure to form the pyrazolo-pyrimidine scaffold .
- Solvent and catalyst optimization : Ethanol or DMF as solvents with triethylamine as a base catalyst can enhance reaction efficiency .
Key factors affecting yield include temperature control (60–120°C), stoichiometric ratios of reagents, and purification methods (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., triclinic crystal systems with space group P1) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridinone carbonyl at δ 160–165 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements. Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify structure-activity relationships (SAR) .
- Dose-response validation : Replicate studies with orthogonal assays (e.g., fluorescence-based vs. luminescence) to confirm target engagement .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance solubility .
- Bioisosteric replacement : Replace methoxy groups with trifluoromethyl or halogenated moieties to improve metabolic stability .
- Solubility enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulations for in vivo studies .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen against kinase/receptor libraries .
- Gene expression profiling : RNA-seq or CRISPR-Cas9 knockout models to identify downstream pathways .
- Molecular docking : Validate interactions with binding pockets (e.g., ATP-binding sites in kinases) using software like AutoDock Vina .
Q. What statistical approaches address variability in high-throughput screening data?
- ANOVA with post-hoc tests : Analyze dose-response curves across replicates to distinguish signal from noise .
- Multivariate analysis : Principal component analysis (PCA) to cluster activity patterns and identify outliers .
- Machine learning : Train models on historical screening data to predict false positives/negatives .
Methodological Notes
- Data contradiction analysis : Cross-reference crystallographic data (e.g., bond lengths ±0.004 Å) with computational models to validate structural hypotheses .
- Experimental design : Use randomized block designs with split-plot arrangements for multi-variable studies (e.g., solvent/catalyst combinations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
